molecular formula C7H14N2O B1437957 1-Ethyl-3-methylpiperazin-2-one CAS No. 1214185-06-4

1-Ethyl-3-methylpiperazin-2-one

Cat. No.: B1437957
CAS No.: 1214185-06-4
M. Wt: 142.2 g/mol
InChI Key: NRCNPVKYFGMVNY-UHFFFAOYSA-N
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Description

1-Ethyl-3-methylpiperazin-2-one is a piperazine-derived heterocyclic compound characterized by a six-membered ring containing two nitrogen atoms. The molecule features an ethyl group at the 1-position and a methyl group at the 3-position, with a ketone group at the 2-position (Figure 1). This structural configuration confers unique physicochemical properties, such as moderate polarity and hydrogen-bonding capacity, making it a versatile intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

1-ethyl-3-methylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-3-9-5-4-8-6(2)7(9)10/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCNPVKYFGMVNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214185-06-4
Record name 1-ethyl-3-methylpiperazin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methylpiperazin-2-one can be synthesized through several methods. One common approach involves the nucleophilic addition of commercially available 3-methoxyphenylpiperazine on a suitable acceptor, such as carbodiimide or dihydroquinazoline . Another method includes the transformation of ®-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one into the piperazinoimidate using Meerwein conditions (triethyloxonium tetrafluoroborate and sodium carbonate), followed by treatment with 3-methyl-1,2,4-thiadiazole-5-carbohydrazide to build the triazole ring .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the piperazine ring act as nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions typically result in alkylated or acylated derivatives of the original compound.

Scientific Research Applications

1-Ethyl-3-methylpiperazin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of various drugs, especially those targeting the central nervous system.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways in the nervous system. The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-ethyl-3-methylpiperazin-2-one with structurally related piperazine derivatives, focusing on substituent effects, pharmacological activity, and synthetic utility.

Substituent Position and Type

Compound Name Substituents Key Differences vs. Target Compound
1-Methyl-3-phenylpiperazin-2-one 1-methyl, 3-phenyl Phenyl group increases hydrophobicity, altering receptor binding affinity .
1-Ethylpiperazine-2,3-dione 1-ethyl, 2,3-diketone Additional ketone group enhances polarity and redox reactivity .
(S)-1-Ethyl-3-phenethylpiperazin-2-one 1-ethyl, 3-phenethyl Phenethyl group extends aromatic interactions, improving CNS penetration .
1-(3-Chlorophenyl)piperazin-2-one 3-chlorophenyl Chlorine substituent enhances halogen bonding and metabolic stability .

Pharmacological Activity

  • This compound: Limited direct pharmacological data are available, but its structural analogs (e.g., GPBA receptor modulators) show promise in insulin secretion and CNS disorders .
  • 1-Methyl-3-phenylpiperazin-2-one : Exhibits higher affinity for serotonin receptors (5-HT6) due to phenyl substitution, making it a candidate for cognitive disorder therapy .

Biological Activity

Overview

1-Ethyl-3-methylpiperazin-2-one (C₇H₁₄N₂O) is a heterocyclic compound derived from piperazine, known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential therapeutic properties, particularly in neuropharmacology and oncology.

This compound is characterized by its piperazine ring structure, which contributes to its chemical reactivity and biological interactions. The compound's molecular weight is approximately 142.20 g/mol, and it exhibits solubility in various solvents, enhancing its utility in pharmaceutical formulations.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The piperazine moiety allows for modulation of neurotransmitter systems, potentially acting as an agonist or antagonist at various receptors. This interaction can influence signal transduction pathways, particularly those related to the central nervous system (CNS).

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anxiolytic Effects

Preliminary studies have suggested that the hydrobromide form of this compound may possess anxiolytic properties. It has been shown to influence neurotransmitter levels associated with anxiety disorders, making it a candidate for further investigation in the development of anti-anxiety medications .

Anticancer Potential

The compound has also been explored for its anticancer properties. Its structural similarities to other piperazine derivatives that have shown promise against various cancers indicate that this compound could be effective in inhibiting tumor growth or enhancing the effectiveness of existing chemotherapeutic agents .

Study on Neuroprotective Effects

A study conducted by researchers at a leading university investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Antimicrobial Activity Assessment

In another study assessing antimicrobial efficacy, this compound was tested against several bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other piperazine derivatives:

Compound NameMolecular FormulaKey Features
1-MethylpiperazineC₅H₁₂N₂Simpler structure; lacks ethyl group
3-MethylpiperazineC₅H₁₂N₂Similar structure; different substitution
1-Isobutyl-3-methylpiperazin-2-oneC₈H₁₈N₂OContains an isobutyl group; different reactivity
(S)-1-Ethyl-3-Methylpiperazin-2-oneC₇H₁₄N₂OChiral center; may exhibit different activity

This table illustrates how variations in structure can influence the biological properties of piperazine derivatives, with this compound standing out due to its unique substitution pattern.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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